molecular formula C11H11ClN2O B15219662 (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one

(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one

Cat. No.: B15219662
M. Wt: 222.67 g/mol
InChI Key: ZUQJYZAPOPVHNH-LURJTMIESA-N
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Description

(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one is a chiral compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and an aminoethyl side chain. The presence of the chlorine atom and the chiral center at the aminoethyl group adds to its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scalable routes such as:

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation Products: Imines, amides.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one is unique due to its specific combination of a quinoline core, chiral aminoethyl group, and chlorine atom. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]-6-chloro-1H-quinolin-2-one

InChI

InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15/h2-6H,13H2,1H3,(H,14,15)/t6-/m0/s1

InChI Key

ZUQJYZAPOPVHNH-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N

Canonical SMILES

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N

Origin of Product

United States

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